1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine
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Overview
Description
1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is an organic compound characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a trifluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine typically involves the following steps:
Formation of the Cyclopentyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with cyclopentyl bromide in the presence of a base such as potassium carbonate to form 4-cyclopentyloxyphenyl.
Introduction of the Trifluoroethylamine Group: The intermediate is then reacted with 2,2,2-trifluoroethylamine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroethylamine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets and pathways. The trifluoroethylamine moiety can interact with enzymes and receptors, potentially modulating their activity. The cyclopentyloxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine
- 1-(4-Cyclopentyloxyphenyl)-2-methylpropanamine
- 1-(4-Cyclopentyloxyphenyl)prop-2-enylamine
Uniqueness
1-(4-Cyclopentyloxyphenyl)-2,2,2-trifluoroethylamine is unique due to the presence of the trifluoroethylamine group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
CAS No. |
1270560-26-3 |
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Molecular Formula |
C13H16F3NO |
Molecular Weight |
259.27 g/mol |
IUPAC Name |
1-(4-cyclopentyloxyphenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)12(17)9-5-7-11(8-6-9)18-10-3-1-2-4-10/h5-8,10,12H,1-4,17H2 |
InChI Key |
NDYGVXLZMYNOKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(C(F)(F)F)N |
Origin of Product |
United States |
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